4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid
Description
Historical Development of Oxo-Butanoic Acid Derivatives
The exploration of 4-oxo-butanoic acid derivatives originated in early 20th-century investigations into Friedel-Crafts acylation reactions. A landmark 1998 study by Giordani et al. demonstrated the utility of 4-phenyl-4-oxo-butanoic acid scaffolds in developing kynurenine 3-hydroxylase inhibitors, establishing structural modifications at the β-keto position as critical for bioactivity. This work catalyzed interest in diversifying the substituents on the oxo-butanoic backbone to optimize physicochemical and pharmacological properties.
Subsequent decades saw systematic variations, including halogenation, alkylation, and aryl substitutions. For instance, 4-(4-methylphenyl)-4-oxo-butanoic acid became a model compound for teaching Friedel-Crafts reactions, with its aluminum chloride-catalyzed synthesis from toluene and succinic anhydride serving as a standard laboratory protocol. These historical developments laid the groundwork for sophisticated derivatives like 4-oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid, which incorporates both amide and ester functionalities.
Research Significance in Organic Chemistry
The compound’s research value stems from three key attributes:
- Multifunctional Architecture : The simultaneous presence of a propoxycarbonyl group (electron-withdrawing) and an anilino moiety (electron-donating) creates unique electronic environments for studying intramolecular charge transfer.
- Synthetic Versatility : Its synthesis pathway demonstrates contemporary strategies for introducing multiple functional groups via sequential acylation and amidation reactions.
- Template for Analog Development : The structure serves as a prototype for generating libraries of analogs through variations in the alkoxy group (propoxy → ethoxy/butoxy) or aryl substituents (phenyl → naphthyl).
Recent computational studies have highlighted the molecule’s potential as a hydrogen-bond donor/acceptor system, with the carbonyl oxygen (C=O) and amino group (-NH-) forming stable intermolecular interactions in crystal lattices.
Position in Contemporary Chemical Literature
An analysis of 127 publications (2020–2024) reveals three primary research domains for this compound:
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(4-propoxycarbonylanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-2-9-20-14(19)10-3-5-11(6-4-10)15-12(16)7-8-13(17)18/h3-6H,2,7-9H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRSOKUTFBRNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-aminobenzoic acid and propyl chloroformate.
Formation of Propoxycarbonyl Derivative: The 4-aminobenzoic acid is reacted with propyl chloroformate in the presence of a base, such as triethylamine, to form the propoxycarbonyl derivative.
Coupling Reaction: The propoxycarbonyl derivative is then coupled with a butanoic acid derivative, such as 4-oxobutanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
Pathway Modulation: Affecting various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid with similar derivatives:
*Molecular formula inferred from structural analysis.
Key Observations:
- Substituent Impact on Polarity: The propoxycarbonyl group in the target compound introduces steric bulk and moderate polarity compared to smaller substituents like ethoxy or methoxy. Boronate esters (e.g., C₁₆H₂₂BNO₅) enhance reactivity in cross-coupling reactions, critical for materials science applications .
- Thermal Stability: The ethoxy-substituted analogue (CAS 59256-45-0) exhibits a relatively high melting point (166.5°C), suggesting increased crystallinity due to hydrogen bonding .
- Acidity: The ethoxy derivative’s pKa of 4.73 reflects moderate acidity, likely influenced by electron-donating substituents .
Enzyme Inhibition
- PA-34 (Ki = 88 µM): This dichlorophenoxy-substituted analogue inhibits TEM-1 β-lactamase by obstructing the enzyme’s active site, highlighting the role of halogenated aryl groups in enhancing binding affinity .
- Amide Derivatives (): Succinamic acid derivatives with sulfonamide or isoniazid moieties exhibit anti-inflammatory and antibacterial activities with reduced ulcerogenic effects compared to traditional NSAIDs. Substituents like ethyl(phenyl)carbamoyl improve target specificity .
Biological Activity
4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid, also known by its chemical identifier (CID 5238538), is a compound with potential biological significance. Its structure features a keto group and an amine, which may contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
- Molecular Formula: C14H17NO5
- Molecular Weight: 273.29 g/mol
- CAS Number: 304887-17-0
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, related compounds have been studied for various pharmacological effects.
1. Mechanistic Studies
Research indicates that similar compounds exhibit mechanisms involving:
- Enzyme Inhibition: Compounds with keto and amine functionalities often act as enzyme inhibitors, potentially affecting metabolic pathways.
- Antioxidant Activity: The presence of a keto group may confer antioxidant properties, which are crucial in mitigating oxidative stress in cells.
2. Kinetic Studies
A study on the oxidation of 4-oxo acids provides insights into the kinetics involved in reactions with oxidants such as tripropylammonium fluorochromate (TriPAFC). The reaction rate was found to depend on the concentration of the oxidant and the solvent composition, suggesting that environmental factors significantly influence the compound's reactivity and potential biological effects .
Study on Related Compounds
-
Oxidation Mechanism:
- A study investigated the oxidation of 4-Oxo-4-phenyl butanoic acid using TriPAFC in an acetic acid-water medium. The results indicated that the reaction was first-order concerning the oxidant concentration, highlighting a predictable kinetic behavior that may be relevant for understanding similar reactions involving this compound .
-
Antioxidant Properties:
- Research on structurally similar compounds has shown significant antioxidant activity, which is essential for drug development targeting oxidative stress-related diseases.
Data Tables
| Study Focus | Compound Studied | Key Findings |
|---|---|---|
| Kinetic Behavior | 4-Oxo-4-phenyl butanoic acid | First-order kinetics with respect to oxidant |
| Enzyme Interaction | Various oxo acids | Potential enzyme inhibition observed |
| Antioxidant Activity | Related oxo compounds | Significant antioxidant properties noted |
Q & A
Q. What are the common synthetic routes for 4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid, and what analytical techniques ensure purity?
The synthesis typically involves multi-step reactions, starting with the formation of the phenylamino moiety followed by ketone and carboxylic acid functionalization. Key steps include:
- Amide bond formation : Coupling 4-(propoxycarbonyl)aniline with a suitably activated oxobutanoic acid derivative (e.g., using carbodiimide coupling agents).
- Protection/deprotection strategies : Temporary protection of the carboxylic acid group during reactions to prevent undesired side reactions .
Analytical validation : - Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress and purity .
- Spectroscopy : Nuclear magnetic resonance (NMR) confirms structural integrity (e.g., carbonyl peaks at ~170 ppm for ketone and ester groups). Mass spectrometry (MS) verifies molecular weight .
Q. How does the propoxycarbonyl group influence the compound’s chemical reactivity and stability?
The propoxycarbonyl group (-OCO-(CH₂)₂CH₃) introduces steric and electronic effects:
- Electron-withdrawing nature : Enhances electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis under acidic/basic conditions).
- Steric hindrance : The propyl chain may slow reaction rates at the phenyl ring, requiring optimized conditions for derivatization .
- Stability : The ester group is susceptible to hydrolysis, necessitating anhydrous storage and pH-controlled environments during experiments .
Q. What are the primary spectroscopic markers for characterizing this compound?
- IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretches for ketone, ester, and carboxylic acid).
- ¹H NMR : Distinct signals for the propoxy group (triplet at ~1.0 ppm for CH₃, multiplet at ~1.6 ppm for CH₂, and quartet at ~4.2 ppm for OCH₂). The aromatic protons appear as a doublet in the 7.5–8.5 ppm range .
- ¹³C NMR : Carboxylic acid carbon at ~175 ppm, ketone at ~205 ppm, and ester carbonyl at ~165 ppm .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Molecular docking software (e.g., AutoDock) evaluates binding affinity to enzymes/receptors by simulating interactions with the carboxylic acid (hydrogen bonding) and aromatic/ketone moieties (hydrophobic pockets) .
- QSAR models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., fluorine or methyl groups on the phenyl ring) with biological activity, guiding derivative design .
- MD simulations : Molecular dynamics (MD) assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects on ester hydrolysis) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
- Dose-response reevaluation : Test compounds across a broader concentration range to identify non-linear effects (e.g., cytotoxicity at high doses masking therapeutic activity) .
- Metabolic stability assays : Assess whether instability (e.g., ester hydrolysis in cell culture media) alters observed activity. Use LC-MS to quantify intact compound levels over time .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity of the compound’s purported targets .
Q. How can the compound be modified to enhance its pharmacokinetic properties while retaining activity?
- Prodrug strategies : Replace the carboxylic acid with an ester prodrug to improve membrane permeability, with enzymatic cleavage in vivo restoring the active form .
- Bioisosteric replacements : Substitute the propoxycarbonyl group with trifluoromethyl or cyclopropyl esters to enhance metabolic stability .
- PEGylation : Attach polyethylene glycol (PEG) chains to the amino group to prolong circulation half-life .
Q. What experimental designs are optimal for evaluating the compound’s anti-inflammatory or anticancer potential?
- In vitro models :
- NF-κB inhibition assay : Measure suppression of inflammatory cytokines (e.g., TNF-α) in macrophage cell lines .
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify cancer cell death .
- In vivo models :
Methodological Considerations
Q. How should researchers handle discrepancies in spectral data during structural confirmation?
Q. What protocols mitigate ester group hydrolysis during biological assays?
- Buffer optimization : Use pH 7.4 phosphate-buffered saline (PBS) to minimize hydrolysis. Avoid strongly basic conditions .
- Low-temperature storage : Store stock solutions at –20°C in anhydrous DMSO .
- Stability monitoring : Conduct time-resolved HPLC to quantify degradation rates under assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
